

1,9-Dimethylxanthine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,9-Dimethylxanthine

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An In-Depth Technical Guide to 1,9-Dimethylxanthine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,9-Dimethylxanthine**, a purine alkaloid and a member of the xanthine family. This document consolidates critical data, including its chemical properties, synthesis, and key biological activities, with a focus on its roles as an adenosine receptor antagonist and phosphodiesterase inhibitor. Detailed experimental methodologies and signaling pathway diagrams are provided to support further research and drug development efforts.

Core Chemical and Physical Properties

1,9-Dimethylxanthine, an isomer of the well-known methylxanthines theophylline and theobromine, possesses a distinct chemical structure that dictates its biological activity. Its fundamental properties are summarized below.



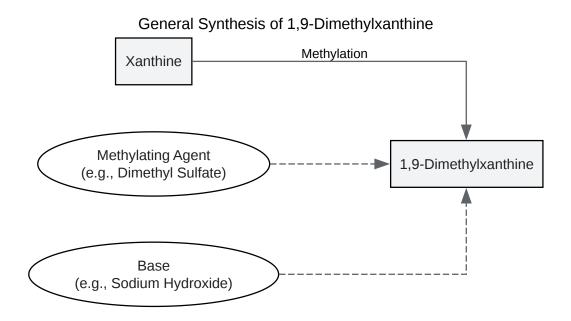
Property	Value	Reference
CAS Number	33073-01-7	[1][2][3][4][5]
Molecular Weight	180.16 g/mol	
Molecular Formula	C7H8N4O2	_

Synthesis of 1,9-Dimethylxanthine

The synthesis of **1,9-Dimethylxanthine** can be achieved through several routes, primarily involving the methylation of a xanthine precursor. A general synthetic approach is outlined below.

General Synthetic Pathway

A common method for the synthesis of **1,9-Dimethylxanthine** involves the N-methylation of xanthine. This process typically utilizes a methylating agent in the presence of a base to facilitate the addition of methyl groups to the nitrogen atoms of the purine ring structure. The reaction conditions can be tailored to favor the formation of the **1,9-**disubstituted product.





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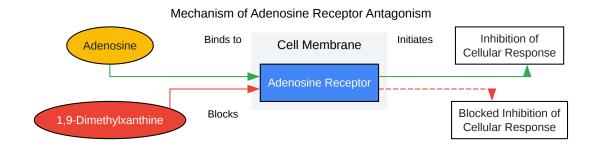
Caption: General Synthetic Route for **1,9-Dimethylxanthine**.

Biological Activity and Mechanisms of Action

1,9-Dimethylxanthine exerts its biological effects primarily through two key mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes. These actions lead to a variety of downstream cellular responses.

Adenosine Receptor Antagonism

As a competitive antagonist of adenosine receptors, **1,9-Dimethylxanthine** blocks the binding of the endogenous neuromodulator adenosine. Adenosine typically has an inhibitory effect on neuronal activity. By blocking this action, **1,9-Dimethylxanthine** can lead to increased neuronal excitability and the release of various neurotransmitters. While specific binding affinities of **1,9-Dimethylxanthine** for all adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃) are not extensively documented in publicly available literature, it is known to be an adenosine receptor antagonist. The general mechanism of action for xanthines as adenosine receptor antagonists is well-established.



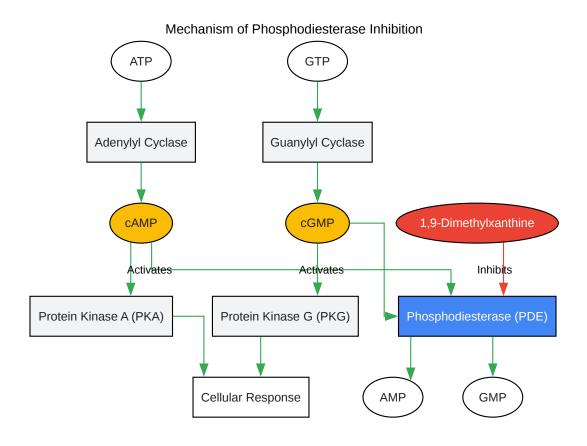
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Caption: Adenosine Receptor Antagonism by **1,9-Dimethylxanthine**.



Phosphodiesterase (PDE) Inhibition

1,9-Dimethylxanthine also functions as a non-selective inhibitor of phosphodiesterases. PDEs are enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in numerous signaling pathways. By inhibiting PDEs, **1,9-Dimethylxanthine** increases the intracellular concentrations of cAMP and cGMP, leading to the activation of downstream protein kinases such as Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. This can result in a wide range of physiological effects, including smooth muscle relaxation and anti-inflammatory responses.



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Caption: Phosphodiesterase Inhibition by 1,9-Dimethylxanthine.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the biological activity of **1,9-Dimethylxanthine**. The following sections provide generalized methodologies for key assays.

Adenosine Receptor Binding Assay

This assay is designed to determine the binding affinity of **1,9-Dimethylxanthine** to specific adenosine receptor subtypes.

Objective: To determine the inhibitory constant (Ki) of **1,9-Dimethylxanthine** for a specific adenosine receptor subtype.

Materials:

- Cell membranes expressing the target adenosine receptor subtype.
- Radiolabeled ligand (e.g., [3H]DPCPX for A1 receptors, [3H]CGS 21680 for A2A receptors).
- 1,9-Dimethylxanthine.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Scintillation counter and vials.
- · Glass fiber filters.

Procedure:

- Prepare a series of dilutions of 1,9-Dimethylxanthine.
- In a reaction tube, combine the cell membranes, radiolabeled ligand, and a specific concentration of 1,9-Dimethylxanthine or vehicle.
- Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to allow for binding equilibrium.

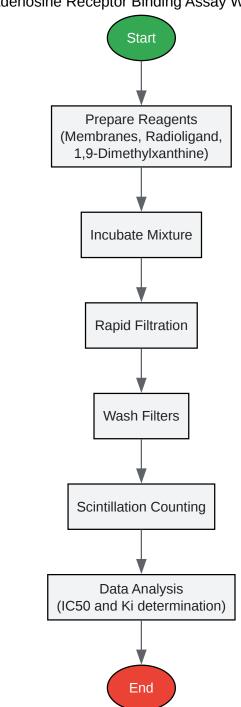






- Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
- Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
- Place the filters in scintillation vials with scintillation fluid.
- Quantify the radioactivity using a scintillation counter.
- Calculate the specific binding at each concentration of **1,9-Dimethylxanthine** and determine the IC₅₀ value (the concentration of **1,9-Dimethylxanthine** that inhibits 50% of specific radioligand binding).
- Calculate the Ki value using the Cheng-Prusoff equation.





Adenosine Receptor Binding Assay Workflow

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Caption: Workflow for an Adenosine Receptor Binding Assay.



Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of **1,9-Dimethylxanthine** to inhibit the activity of specific PDE isoforms.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **1,9- Dimethylxanthine** for a specific PDE isoform.

Materials:

- Recombinant human PDE enzyme (specific isoform).
- · cAMP or cGMP as a substrate.
- 1,9-Dimethylxanthine.
- Assay buffer.
- Detection reagents (e.g., fluorescent or luminescent-based).
- · Plate reader.

Procedure:

- Prepare a series of dilutions of **1,9-Dimethylxanthine**.
- In a microplate well, add the PDE enzyme, assay buffer, and a specific concentration of 1,9-Dimethylxanthine or vehicle.
- Initiate the reaction by adding the substrate (cAMP or cGMP).
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.
- Stop the reaction and add the detection reagents according to the manufacturer's protocol.
- Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
- Calculate the percentage of PDE inhibition at each concentration of 1,9-Dimethylxanthine.



• Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of **1,9-Dimethylxanthine**.

Phosphodiesterase Inhibition Assay Workflow Start **Prepare Reagents** (PDE Enzyme, Substrate, 1,9-Dimethylxanthine) Incubate Reaction Mixture Add Detection Reagents Measure Signal (Plate Reader) Data Analysis (IC50 determination) End

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Caption: Workflow for a Phosphodiesterase Inhibition Assay.

Conclusion

1,9-Dimethylxanthine is a pharmacologically active compound with significant potential for further investigation. Its dual action as an adenosine receptor antagonist and a phosphodiesterase inhibitor makes it a compelling candidate for research in areas such as neurodegenerative diseases, inflammatory disorders, and respiratory conditions. The information and protocols provided in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the understanding and application of this and related xanthine derivatives. Further studies are warranted to fully elucidate the specific receptor and enzyme subtype selectivities and the downstream signaling effects of **1,9-Dimethylxanthine**.

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- To cite this document: BenchChem. [1,9-Dimethylxanthine CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1219530#1-9-dimethylxanthine-cas-number-and-molecular-weight]

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